3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one
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Overview
Description
3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one is a chemical compound with a unique structure that combines an oxolan-2-one ring with a diphenylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of diphenylhydrazine with an appropriate oxolan-2-one derivative. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one include other oxolan-2-one derivatives and diphenylhydrazinylidene-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications .
Highlighting Uniqueness
What sets this compound apart is its combination of the oxolan-2-one ring with the diphenylhydrazinylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
61148-56-9 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[C-methyl-N-(N-phenylanilino)carbonimidoyl]oxolan-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-14(17-12-13-22-18(17)21)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
QTBVYIFQFMOJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O |
Origin of Product |
United States |
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